molecular formula C10H8BF2NO2 B13465425 (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid

Cat. No.: B13465425
M. Wt: 222.99 g/mol
InChI Key: NJHNRIBTWHIUCX-UHFFFAOYSA-N
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Description

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is a boronic acid derivative that features a quinoline ring substituted with fluorine atoms at the 7th and 8th positions and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid typically involves the introduction of boronic acid functionality into a pre-formed quinoline ring system. One common method is the borylation of a quinoline precursor using a boron reagent under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The presence of fluorine atoms can enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and properties. The fluorine atoms can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C10H8BF2NO2

Molecular Weight

222.99 g/mol

IUPAC Name

(7,8-difluoro-4-methylquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H8BF2NO2/c1-5-6-2-3-8(12)9(13)10(6)14-4-7(5)11(15)16/h2-4,15-16H,1H3

InChI Key

NJHNRIBTWHIUCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2C(=C1C)C=CC(=C2F)F)(O)O

Origin of Product

United States

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